molecular formula C8H12N2O4 B2381710 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid CAS No. 708261-61-4

2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Cat. No.: B2381710
CAS No.: 708261-61-4
M. Wt: 200.194
InChI Key: CLXSRLIXGDEGAQ-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid is a chemical compound with the molecular formula C8H12N2O4 It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

The enzyme 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase, found in Burkholderia sp. HME13, converts 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid and H2O to 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid and H2S

Cellular Effects

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that the enzyme 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase converts 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid and H2O to this compound and H2S .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It is known that the enzyme 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase, found in Burkholderia sp. HME13, converts 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid and H2O to this compound and H2S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid typically involves the reaction of isopropylamine with maleic anhydride to form an intermediate, which is then cyclized to produce the imidazolidine ring. The final step involves the introduction of the acetic acid moiety. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxygen content.

    Reduction: Amine derivatives with reduced nitrogen content.

    Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dioxoimidazolidin-4-yl)acetic acid
  • 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid
  • Hydantoin-5-propionic acid

Uniqueness

2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2,5-dioxo-3-propan-2-ylimidazolidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-4(2)10-5(3-6(11)12)7(13)9-8(10)14/h4-5H,3H2,1-2H3,(H,11,12)(H,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXSRLIXGDEGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(C(=O)NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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